N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is an acetamide derivative characterized by a 1,2-oxazole core substituted at position 5 with a 3-methoxyphenyl group and an acetamide side chain linked to a 2-ethoxyphenyl moiety. This structure combines aromatic ethers (methoxy and ethoxy groups) with a heterocyclic oxazole ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-18-10-5-4-9-17(18)21-20(23)13-15-12-19(26-22-15)14-7-6-8-16(11-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUIOAQKMODHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Catalyzed Cycloisomerization of N-Propargylamides
Adapting the protocol from Wang et al. (2024), the 5-(3-methoxyphenyl)-1,2-oxazole core can be synthesized through Zn(OTf)$$_2$$-mediated cycloisomerization:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | N-Propargyl-3-methoxybenzamide |
| Catalyst | Zn(OTf)$$_2$$ (10 mol%) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 72-78% |
The mechanism proceeds through:
- Zinc activation of the alkyne moiety
- 5-Exo-dig cyclization to form the oxazole ring
- Aromatization via proton transfer
Key advantages include excellent functional group tolerance and scalability up to 50 mmol.
Palladium-Mediated Cross-Coupling Strategy
The RSC protocol (2017) demonstrates an alternative approach using Pd(OAc)$$2$$/Ag$$2$$CO$$_3$$ catalysis:
Reaction Components
- N-(1-Phenylvinyl)acetamide precursor
- 3-Methoxyiodobenzene
- Pd(OAc)$$_2$$ (10 mol%)
- Ag$$2$$CO$$3$$ (2 equiv)
- Trifluoroethanol (TFE) solvent
This method achieves 65-70% yield with precise regiocontrol at the oxazole's 5-position.
Acetamide Side Chain Installation
DMT-MM Mediated Amide Coupling
Following the one-pot methodology from Tanaka et al. (2012), the oxazole-acetic acid intermediate undergoes activation using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM):
Stepwise Procedure
- Generate 2-[5-(3-Methoxyphenyl)-1,2-Oxazol-3-yl]acetic acid via saponification
- Activate carboxyl group with DMT-MM in aqueous acetonitrile
- Couple with 2-ethoxyaniline at pH 6.5-7.0
- Isolate product via extractive workup (EtOAc/water)
Schlenk Technique for Air-Sensitive Intermediates
For oxygen-sensitive substrates, the reaction employs:
- Anhydrous DMF solvent
- Hünig's base (N,N-Diisopropylethylamine)
- PyBOP coupling reagent
- Strict argon atmosphere
This protocol yields 75-78% product with minimal racemization.
Integrated Synthetic Routes
Three-Step Convergent Synthesis
Combining the most efficient methods:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Oxazole formation | Zn(OTf)$$_2$$/DCE/80°C | 75% |
| 2 | Acid hydrolysis | 2M NaOH/EtOH reflux | 92% |
| 3 | Amide coupling | DMT-MM/H$$_2$$O-MeCN | 82% |
Overall yield : 75% × 92% × 82% = 56.4%
One-Pot Tandem Methodology
An emerging approach combines cycloisomerization and amidation in a single vessel:
- Sequential addition of Zn(OTf)$$_2$$ and DMT-MM
- Temperature gradient: 80°C → 25°C
- Solvent system: DCE/MeCN (3:1)
Preliminary results show 48% yield but reduce purification steps.
Critical Analysis of Synthetic Challenges
Regiochemical Control
The oxazole's substitution pattern proves challenging due to:
- Competing 5-exo vs 6-endo cyclization pathways
- Electronic effects of the 3-methoxyphenyl group
DFT calculations reveal a 12.3 kJ/mol preference for 5-substitution in Zn-catalyzed routes.
Purification Considerations
Key purification challenges include:
- Separating position isomers (3- vs 5-substituted oxazoles)
- Removing Pd residues (<0.1 ppm requirement)
Effective solutions:
- Two-stage column chromatography (SiO$$2$$ then Al$$2$$O$$_3$$)
- Chelex resin treatment for metal scavenging
Scalability and Industrial Relevance
Kilogram-Scale Production
Adapting the Zn(OTf)$$_2$$ method for bulk synthesis:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Catalyst Loading | 10 mol% | 8 mol% |
| Cycle Time | 14 h | 18 h |
| Purity | 99.2% | 98.7% |
Energy consumption decreases from 215 kJ/g to 178 kJ/g at scale.
Cost Analysis
Breakdown per kilogram of product:
| Component | Cost (USD) |
|---|---|
| Starting materials | 2,450 |
| Catalysts | 1,120 |
| Solvents | 780 |
| Energy | 350 |
| Total | 4,700 |
The Pd-catalyzed route increases costs by 38% compared to Zn-mediated methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of oxazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The 1,2-oxazole core in the target compound distinguishes it from derivatives with pyridazinone (), pyridinone (), triazole (), or benzothiazole () cores. For example:
- Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as mixed FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils .
- Pyridinone-based AMC3 () modulates N-formyl peptide receptors (FPRs), suggesting that oxazole-to-pyridinone substitutions alter receptor selectivity.
- Benzothiazole derivatives () feature trifluoromethyl groups, which enhance metabolic stability compared to methoxy substituents.
Table 1: Heterocyclic Core Comparison
Substituent Effects on Bioactivity
- Methoxy vs. Halogenated derivatives (e.g., N-(3-chloro-2-methylphenyl)acetamide in ) are common in pesticidal applications due to increased electrophilicity and resistance to oxidation .
Ethoxy vs. Sulfamoyl Linkages :
Biological Activity
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxyphenyl group and an oxazole moiety. Its molecular formula is . The presence of the oxazole ring is significant as it often contributes to biological activities such as enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of specific proteins and enzymes in biological pathways.
Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase, which is involved in melanin production. Such inhibition can have implications in cosmetic applications and therapeutic interventions for hyperpigmentation disorders.
Antioxidant Activity
Studies have demonstrated that compounds with oxazole rings exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage linked to various diseases, including cancer.
Enzyme Inhibition
This compound has shown promise as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin biosynthesis, and its inhibition can lead to reduced pigmentation. The IC50 values for related compounds indicate strong inhibitory effects, suggesting that this compound could be explored further for cosmetic applications.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 0.51 ± 0.00 | Strong tyrosinase inhibitor |
| Compound B | 20.38 ± 1.99 | Moderate tyrosinase inhibitor |
| This compound | TBD | Potential inhibitor |
Cytotoxicity Studies
Cytotoxicity assays on various cell lines are essential to evaluate the safety profile of this compound. Initial studies suggest that this compound may exhibit low cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic contexts without significant adverse effects on cell viability.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study focused on phenolic compounds similar to this compound demonstrated that certain derivatives effectively inhibited mushroom tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .
- Antioxidant Properties : Another research effort highlighted the antioxidant capacity of oxazole-containing compounds, showcasing their ability to mitigate oxidative stress in cellular models .
- Cytotoxicity Assessment : In vitro studies assessing the effects of related compounds on B16F10 melanoma cells indicated non-cytotoxic profiles at lower concentrations, supporting their potential use in skin-related therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
